![molecular formula C12H12N2O2 B2538110 9-甲氧基-3,4-二氢吡嗪并[1,2-a]吲哚-1(2H)-酮 CAS No. 1784941-97-4](/img/structure/B2538110.png)
9-甲氧基-3,4-二氢吡嗪并[1,2-a]吲哚-1(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that belongs to the class of pyrazinoindoles This compound is characterized by its unique structure, which includes a pyrazine ring fused to an indole moiety, with a methoxy group at the 9th position
科学研究应用
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and dyes, leveraging its unique structural properties.
作用机制
Mode of Action
It’s worth noting that similar compounds have been found to inhibit caspase-3, which could attenuate cell damage after an ischemic event .
Biochemical Pathways
Without specific information on “9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one”, it’s difficult to summarize the affected pathways. Indole derivatives have been found to affect inflammatory mediators like inos and cox-2, which are transcriptionally controlled by nf-b .
Result of Action
Similar compounds have been found to exhibit anti-cancer properties .
生化分析
Biochemical Properties
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has been found to exhibit potential anti-cancer properties . It interacts with various enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
The compound has shown to have an impact on various types of cells and cellular processes. It has been observed to influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves the reaction of indole derivatives with appropriate reagents to form the pyrazinoindole structure. One common method involves the palladium-catalyzed reaction of N-protected indolylmethyl acetates with soft carbon pronucleophiles . This reaction can be carried out under mild conditions, often at room temperature, and in the presence of a suitable ligand and base.
Another approach involves the use of α-amino acids as starting materials, which undergo sequential reactions to form 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones . This method can be performed under metal-free conditions, making it an environmentally friendly alternative.
Industrial Production Methods
Industrial production of 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one may involve large-scale palladium-catalyzed reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反应分析
Types of Reactions
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted pyrazinoindoles.
相似化合物的比较
Similar Compounds
3,4-Dihydropyrimido[1,2-a]indol-10(2H)-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
2-Benzyl-8-methoxy-N-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-imine: This compound has a similar pyrazinoindole structure with different substituents.
Uniqueness
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific methoxy substitution at the 9th position, which can influence its chemical reactivity and biological activity
属性
IUPAC Name |
9-methoxy-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-3-9-8(11)7-10-12(15)13-5-6-14(9)10/h2-4,7H,5-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKWOMLHMQMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C3N2CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-chlorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)
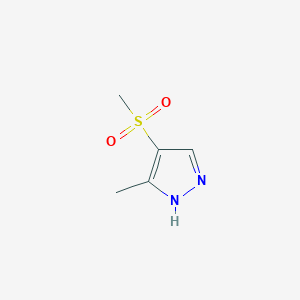
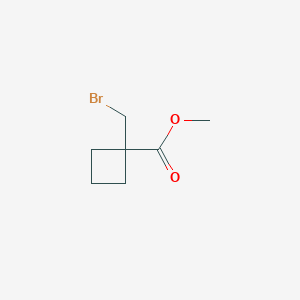
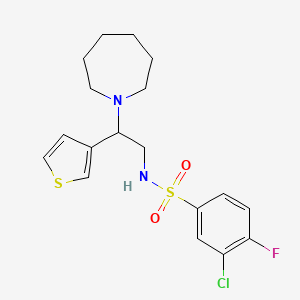
![methyl 6-acetyl-2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538036.png)
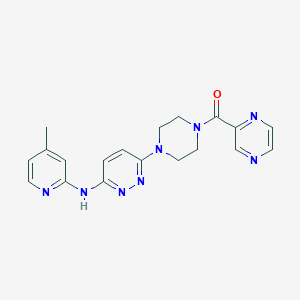
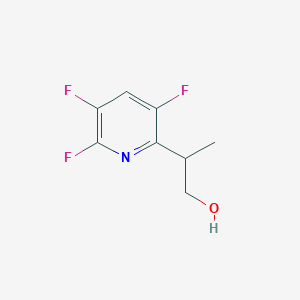
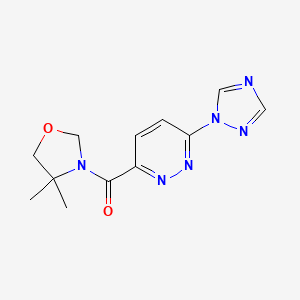
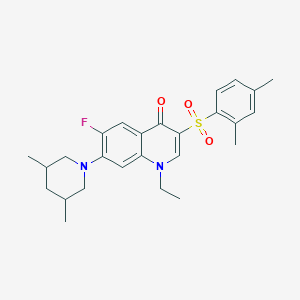
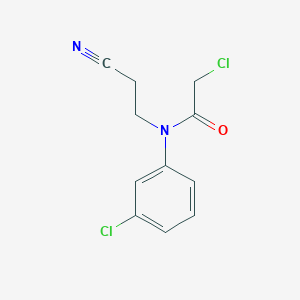
![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)
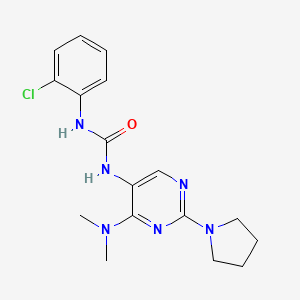
![3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-fluorophenyl)thiourea](/img/structure/B2538048.png)
![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)
